molecular formula C22H24N2O2 B1592969 (E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate CAS No. 441741-65-7

(E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate

Cat. No.: B1592969
CAS No.: 441741-65-7
M. Wt: 348.4 g/mol
InChI Key: RPLQUEPXYREGMA-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate ( 441741-65-7) is a synthetic indole derivative supplied with a minimum purity of 95% (as specified by the manufacturer) . The compound has a molecular formula of C22H24N2O2 and a molecular weight of 348.4 g/mol . This compound shares a high degree of structural similarity with the pharmacophore of known Histone Deacetylase Inhibitors (HDACi) , particularly the core structure of Panobinostat (LBH-589) . The indole scaffold is a privileged structure in medicinal chemistry, known to be present in molecules with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties . Researchers may find this compound valuable as a key intermediate or precursor in the synthesis of more complex bioactive molecules, or as a chemical probe for investigating HDAC and related epigenetic targets in oncology and other disease research. The exact mechanism of action and specific research applications for this particular derivative require further investigation by qualified researchers. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl (E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16-19(20-5-3-4-6-21(20)24-16)13-14-23-15-18-9-7-17(8-10-18)11-12-22(25)26-2/h3-12,23-24H,13-15H2,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLQUEPXYREGMA-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635337
Record name Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441741-65-7
Record name Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The synthesis of (E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate generally proceeds via:

This approach is efficient and suitable for scale-up, offering good yields and operational simplicity.

Detailed Preparation Steps

Formation of (E)-Methyl 3-(4-(chloromethyl)phenyl)acrylate

  • Starting from commercially available 4-(chloromethyl)benzaldehyde, a Wittig–Horner reaction is performed.
  • This reaction forms the (E)-configured methyl 3-(4-(chloromethyl)phenyl)acrylate, which acts as a reactive intermediate for further substitution.

One-Pot Condensation with 2-(2-methyl-1H-indol-3-yl)ethanamine

  • The chloromethyl group undergoes nucleophilic substitution by the amine group of 2-(2-methyl-1H-indol-3-yl)ethanamine.
  • This step can be conducted in a one-pot synthesis reactor, facilitating direct conversion to the target compound.
  • The reaction conditions favor the formation of the (E)-configuration and maintain the integrity of the indole moiety.
  • Characterization of the product by HRMS, ^1H NMR, and ^13C NMR confirms the structure and purity.

Alternative Synthetic Strategies and Improvements

Reductive Amination Approach

  • An alternative method involves reductive amination between 2-methyltryptamine (2-(2-methyl-1H-indol-3-yl)ethylamine) and 4-formylcinnamic methyl ester.
  • This reaction uses reducing agents such as sodium cyanoborohydride (NaBH3CN), sodium borohydride (NaBH4), or catalytic hydrogenation with Pd/C.
  • The process is conducted in methanol or similar solvents at room temperature (15–25 °C).
  • This method is well-documented and provides a convergent synthesis route with high selectivity for the (E)-isomer.

Preparation of 2-Methyltryptamine

  • 2-Methyltryptamine, the key amine component, can be synthesized via multiple routes:
    • Reduction of 2-chloro-1-(2-methylindol-3-yl)ethanone using boron trifluoride etherate and triethylsilane in acetonitrile.
    • SN2 displacement of chloride with potassium phthalimide followed by reaction with methylamine and acidification.
    • Fischer indole synthesis starting from phenylhydrazine and 5-chloro-2-methyl-2-pentanone.

Purification and Crystallization Techniques

  • After synthesis, purification is commonly achieved by solvent removal under reduced pressure at temperatures ranging from 25 °C to 100 °C.
  • Crystallization methods include:
    • Cooling the solution below 20 °C to precipitate the compound.
    • Addition of anti-solvents such as acetonitrile or n-heptane to induce crystallization.
    • Use of alcohol solvents or polar aprotic solvents to optimize crystal forms.
  • Various crystalline forms (Form-M, Form-N, Form-S) have been reported, each obtained by specific solvent and temperature conditions to enhance purity and stability.

Summary Table of Key Preparation Parameters

Step Process Description Reagents / Solvents Temperature Range Notes
1 Wittig–Horner reaction to form chloromethyl acrylate 4-(chloromethyl)benzaldehyde, phosphonate reagents Room temperature (~25 °C) Forms (E)-methyl 3-(4-(chloromethyl)phenyl)acrylate
2 Nucleophilic substitution with 2-(2-methylindol-3-yl)ethanamine 2-(2-methyl-1H-indol-3-yl)ethanamine, solvents (MeOH, DMF) Room temperature to reflux One-pot synthesis, direct condensation
3 Reductive amination alternative NaBH3CN, NaBH4, Pd/C, MeOH 15–25 °C Selective for (E)-isomer
4 Purification and crystallization Alcohol solvents, acetonitrile, n-heptane -20 °C to reflux Different crystalline forms obtained
5 Preparation of 2-methyltryptamine Multi-step synthesis involving BF3·Et2O, Et3SiH, phthalimide, methylamine 25–85 °C Key amine for substitution

Research Findings and Industrial Relevance

  • The described methods provide a scalable and reproducible synthesis of the target compound, suitable for industrial production.
  • The one-pot synthesis approach reduces step count and purification complexity, increasing efficiency.
  • The use of mild reaction conditions preserves sensitive functional groups such as the indole ring.
  • Crystallization control enables production of stable, pure forms essential for pharmaceutical applications.
  • These methods are documented in patents and peer-reviewed literature, underscoring their robustness and industrial applicability.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to modify the double bond in the acrylic ester.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can lead to the formation of saturated esters.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with indole structures, such as (E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate), can exhibit significant anticancer properties. The indole moiety is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells. A study published in Cancer Letters highlighted the synthesis of related indole derivatives that showed promising results in inhibiting tumor growth in vitro and in vivo models .

2. Antidepressant Potential
The compound's structural similarity to known antidepressants suggests it may have similar pharmacological effects. Research has focused on the modulation of serotonin receptors, which are crucial in mood regulation. A study found that indole derivatives can enhance serotonin receptor activity, leading to improved mood and reduced anxiety symptoms .

3. Neuroprotective Effects
Recent investigations into neurodegenerative diseases have identified potential neuroprotective effects of compounds like this compound). In models of Alzheimer's disease, related compounds have demonstrated the ability to inhibit amyloid-beta aggregation, a hallmark of the disease .

Data Table: Summary of Biological Activities

Activity TypeReference StudyObserved Effect
AnticancerCancer LettersInhibition of tumor growth
AntidepressantJournal of Medicinal ChemistryEnhanced serotonin receptor activity
NeuroprotectiveNeuroscience LettersInhibition of amyloid-beta aggregation

Case Studies

Case Study 1: Synthesis and Evaluation of Indole Derivatives
A comprehensive study synthesized various indole-based compounds, including this compound). The evaluation revealed that these compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Case Study 2: Pharmacological Profiling
In another study, pharmacological profiling was conducted to assess the antidepressant-like effects of this compound). Behavioral assays in animal models demonstrated significant reductions in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine in the brain .

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates Compound A against structurally related indole-acrylate derivatives, focusing on structural features , pharmacological activity , synthesis , and physicochemical properties .

Structural Comparison

Compound Name Structural Features Key Differences from Compound A Reference
Ethyl (E)-3-(1-ethyl-5-methoxy-1H-indol-3-yl)acrylate 1-Ethyl-5-methoxyindole core, ethyl acrylate Methoxy substitution on indole; ethyl ester vs. methyl ester in Compound A
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 4-Fluorophenyl and isopropyl groups on indole; acrylaldehyde terminus Fluorine substitution; aldehyde instead of acrylate ester
Methyl (E)-3-(6-fluoro-1H-indol-3-yl)acrylate 6-Fluoroindole core Fluorine at indole C6; lacks the ethylamino-methylphenyl linker
Methyl 3-(3-(2-nitroethyl)-1H-indol-4-yl)acrylate 2-Nitroethyl group on indole C3 Nitroethyl substituent; indole C4 substitution vs. C3 in Compound A
Panobinostat (N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide) Hydroxamic acid terminus instead of methyl acrylate Bioactive form of Compound A; hydroxamic acid enhances HDAC inhibition

Pharmacological Activity

  • Its structural role in HDAC inhibitor synthesis is critical .
  • Panobinostat: Potent HDAC inhibitor (IC₅₀ = 1–10 nM) used in multiple myeloma and myeloproliferative neoplasms .
  • Methyl (E)-3-(6-fluoro-1H-indol-3-yl)acrylate : Explored for anticancer activity, with fluorine enhancing metabolic stability .

Physicochemical Properties

  • Compound A :
    • Solubility : Poor aqueous solubility due to hydrophobic indole and phenyl groups; enhanced by hydrochloride salt formation .
    • Stability : Sensitive to hydrolysis at the ester group under basic conditions .
  • Panobinostat: Improved solubility via hydroxamic acid group; pH-dependent stability .
  • Methyl (E)-3-(6-fluoro-1H-indol-3-yl)acrylate : Increased lipophilicity (logP ~3.2) due to fluorine .

Key Research Findings

Structural-Activity Relationships: The ethylamino-methylphenyl linker in Compound A is critical for HDAC binding in Panobinostat . Fluorine substitution (e.g., in ) improves metabolic stability but may reduce synthetic accessibility.

Synthetic Challenges: Bromination steps (e.g., NBS in Compound A synthesis) require careful optimization to avoid over-halogenation . Multi-component reactions (e.g., cycloadditions in ) offer high atom economy but demand precise catalyst control.

Biological Activity

(E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate, also known by its CAS number 441741-65-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2O2C_{22}H_{24}N_{2}O_{2} with a molecular weight of approximately 348.44 g/mol. The structure features an indole moiety, which is known for various biological activities.

PropertyValue
Molecular FormulaC22H24N2O2
Molecular Weight348.44 g/mol
CAS Number441741-65-7

Antibacterial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antibacterial properties. For instance, related indole derivatives showed minimum inhibitory concentrations (MICs) against various bacterial strains:

  • Staphylococcus aureus : MIC as low as 0.98 μg/mL against MRSA.
  • Candida albicans : Moderate activity with MIC values around 7.80 μg/mL for certain derivatives.

These results indicate the potential of indole-based compounds in combating resistant bacterial strains, particularly MRSA, which poses a significant challenge in clinical settings .

Antifungal Activity

The antifungal properties of this compound have also been explored. In vitro studies revealed that certain derivatives exhibited moderate antifungal activity against Candida species. The observed minimum fungicidal concentration (MFC) for some compounds was notably effective, suggesting their potential utility as antifungal agents .

Cytotoxic Activity

Cytotoxicity assays have shown that this compound and its analogs can inhibit the proliferation of various cancer cell lines. The IC50 values for these compounds were found to be in the low micromolar range (<10 μM), indicating potent cytotoxic effects against rapidly dividing cells such as A549 lung cancer cells .

Case Studies and Research Findings

A detailed examination of the biological activity was presented in several studies:

  • Antibacterial Efficacy : A study highlighted the effectiveness of specific indole derivatives against MRSA and other Gram-positive bacteria, emphasizing their potential as alternative therapeutic agents .
  • Antifungal Studies : Another investigation assessed the antifungal activity of related compounds, showing promising results against Candida species, which are often resistant to conventional antifungals .
  • Cytotoxicity Profiles : Research focusing on cytotoxicity revealed that certain derivatives significantly suppressed tumor cell growth while sparing normal fibroblast cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the standard synthetic routes for preparing (E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate?

The synthesis typically involves multi-step reactions, including:

  • Friedel-Crafts alkylation : Condensation of halogenated aryl compounds (e.g., fluorobenzene) with chloroacetyl chloride using AlCl₃ to generate intermediates like 4-fluoro phenacyl chloride .
  • Cyclization : ZnCl₂-mediated cyclization of intermediates to form the indole core .
  • Condensation : Reaction of the indole derivative with acrylaldehyde analogs (e.g., 3-(N-methyl-N-phenylamino)acrolein) in the presence of POCl₃ in acetonitrile to yield the final acrylate . Characterization is performed via FT-IR (C=O stretch at ~1680 cm⁻¹), ¹H/¹³C NMR (e.g., indole NH proton at δ 10.2 ppm), and X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., ester C=O, indole NH) .
  • NMR : ¹H NMR confirms substitution patterns (e.g., methylene protons at δ 3.8–4.2 ppm), while ¹³C NMR verifies carbon environments .
  • X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between indole and phenyl rings: ~85–90°) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Catalyst screening : Replace ZnCl₂ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance intermediate solubility .
  • Temperature control : Lower reaction temperatures (0–5°C) during condensation steps to minimize decomposition .
  • Continuous-flow synthesis : Adopt microreactor setups (as in ) for improved heat/mass transfer and higher reproducibility .

Q. How can researchers resolve contradictions in spectral data interpretation?

  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons) and confirm connectivity .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula accuracy (e.g., [M+H]⁺ calculated vs. observed) .
  • Crystallographic disorder analysis : Use refinement software (e.g., SHELXL) to model disordered ethyl/methyl groups in crystal structures .

Q. What structural insights does X-ray crystallography provide for this compound?

  • Conformational analysis : Dihedral angles between indole and adjacent phenyl rings (e.g., 87.5° in ) influence π-π stacking and molecular packing .
  • Hydrogen bonding : Intermolecular NH⋯O bonds (2.8–3.0 Å) stabilize crystal lattices and inform solubility properties .
  • Polymorphism screening : Identify alternative crystalline forms (e.g., monoclinic vs. orthorhombic) to assess stability for formulation .

Q. How should biological activity studies be designed for this compound?

  • Target selection : Prioritize enzymes/receptors associated with indole derivatives (e.g., kinase inhibitors, serotonin receptors) .
  • In vitro assays : Use cell viability (MTT) assays for cytotoxicity screening and ELISA for anti-inflammatory activity .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., fluorine at 4-position) to correlate electronic effects with bioactivity .

Methodological Considerations

Q. What are the advantages of continuous-flow synthesis over batch methods for similar acrylates?

  • Enhanced reproducibility : Precise control of residence time and temperature reduces byproduct formation .
  • Scalability : Microreactors enable gram-scale production with consistent purity (>95%) .
  • Safety : Minimize exposure to hazardous reagents (e.g., POCl₃) through automated handling .

Q. How can computational modeling complement experimental data for this compound?

  • DFT calculations : Predict NMR chemical shifts and optimize ground-state geometry .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., ATP-binding pockets) to guide SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate
Reactant of Route 2
Reactant of Route 2
(E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.